

SCH-1473759 Hydrochloride: A Comprehensive Target Profile

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Compound of Interest

Compound Name: SCH-1473759 hydrochloride

Cat. No.: B10801008

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Introduction

SCH-1473759 hydrochloride is a potent small molecule inhibitor with a primary activity against Aurora kinases, key regulators of cell division. Its multifaceted targeting profile, encompassing other critical oncogenic kinases, positions it as a compound of significant interest in cancer research and drug development. This in-depth technical guide provides a comprehensive overview of the target profile of SCH-1473759 hydrochloride, detailing its binding affinities, inhibitory concentrations, and the signaling pathways it modulates. The information presented herein is intended to support further investigation and application of this compound in preclinical and clinical research.

Quantitative Target Profile

The inhibitory activity and binding affinity of **SCH-1473759 hydrochloride** have been characterized against a panel of protein kinases. The quantitative data are summarized in the tables below for clear comparison.

In Vitro Inhibitory Activity



Target	IC50 (nM)	Reference
Aurora A	4	[1][2]
Aurora B	13	[1][2]
Src family kinases	<10	[1][2]
Chk1	13	[1][2]
VEGFR2	1	[1][2]
IRAK4	37	[1][2]
34 other kinases	>1000	[1][2]

Binding Affinity

Target	Kd (nM)	Reference
Aurora A	20	[1][2]
Aurora B	30	[1][2]

Cellular Activity

Cell Line	Assay	IC50 (nM)	Reference
HCT116	Cell Proliferation	6	[1][2]
A2780, LNCap, N87, Molt4, K562, CCRF- CEM	Cell Proliferation	<5	[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Provided below are the experimental protocols for the key assays cited.

Aurora A and Aurora B Kinase Assays[1]

These assays were performed in low protein binding 384-well plates.



- Compound Dilution: SCH-1473759 was diluted in 100% DMSO to the desired concentrations.
- Reaction Mixture:
 - Aurora A Assay: Each reaction contained 8 nM Aurora A enzyme, 100 nM Tamra-PKAtide,
 μM ATP, and 1 mM DTT in kinase buffer.
 - Aurora B Assay: Each reaction consisted of 26 nM Aurora B enzyme, 100 nM Tamra-PKAtide, 50 μM ATP, and 1 mM DTT in kinase buffer.
- Data Analysis: Dose-response curves were generated from inhibition data in duplicate from 8-point serial dilutions of SCH-1473759.

HCT116 Cell Proliferation Assay[1]

- Cell Plating: HCT116 cells were plated at a density ranging from 625 to 3,750 cells per well.
- Compound Treatment: Cells were treated in triplicate with SCH-1473759 at a final DMSO concentration of 0.1%.
- Incubation: A plate was stained at the beginning of the study (time zero), and a second plate was incubated for 72 hours at 37°C.
- Staining: Cells were fixed with a fixation solution containing 1,000 nM Hoechst 33342 dye and incubated for 30 minutes.
- Imaging: After removing the fixation solution and washing twice with PBS, 15 immunofluorescence images were captured at 10X magnification using an automated fluorescent microscope.

In Vivo Xenograft Model[2]

The anti-tumor efficacy of SCH-1473759 was evaluated in mice with established A2780 ovarian tumor xenografts.

Dosing and Schedule:



- 10 mg/kg administered intraperitoneally twice daily (bid).
- 20 mg/kg administered intraperitoneally once daily (qd).
- 100 mg/kg administered on days 0, 4, and 7.
- 60 mg/kg administered on days 0, 4, and 7.

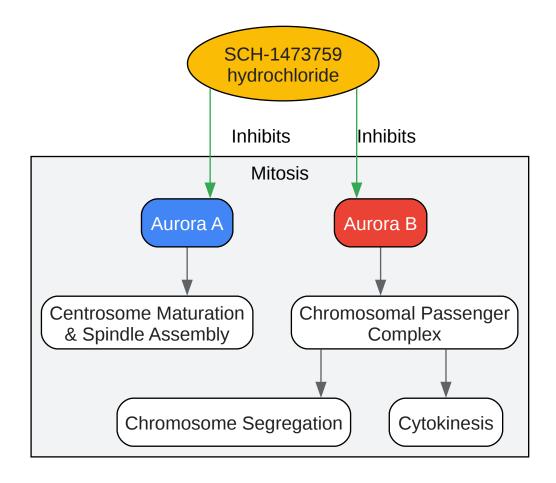
Note: Detailed experimental protocols for the Src family, Chk1, VEGFR2, and IRAK4 kinase assays used to determine the specific IC50 values for **SCH-1473759 hydrochloride** were not available in the public domain search results. The following sections on signaling pathways provide a general overview of the cascades these kinases are involved in.

Signaling Pathways

The inhibitory profile of **SCH-1473759 hydrochloride** suggests its potential to modulate multiple oncogenic signaling pathways. The following diagrams illustrate the canonical pathways of its primary and secondary targets.

Aurora Kinase Signaling Pathway



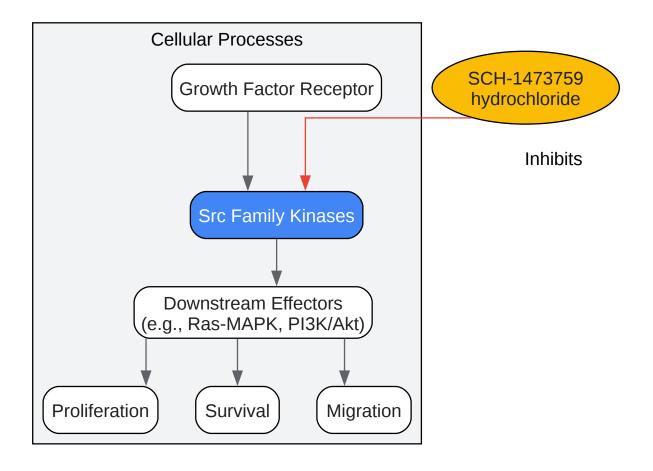


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Caption: Inhibition of Aurora A and B by SCH-1473759 disrupts mitosis.

Src Family Kinase Signaling Pathway



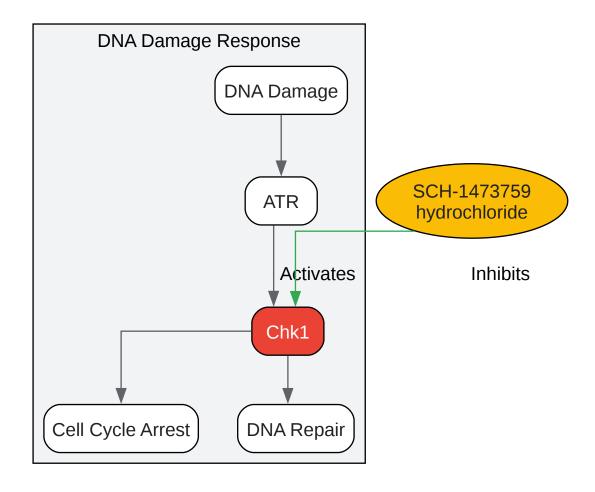


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Caption: SCH-1473759 inhibits Src signaling, affecting cell growth.

Chk1 Signaling Pathway in DNA Damage Response



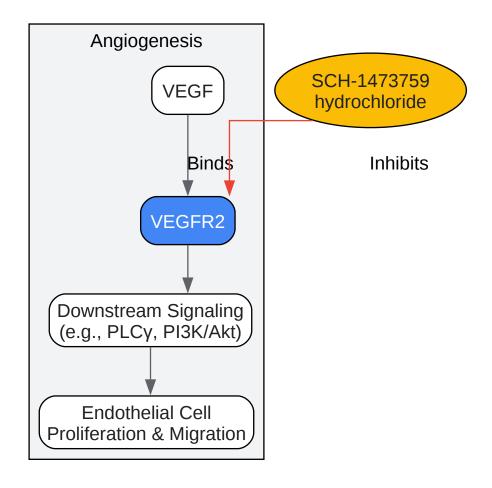


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Caption: SCH-1473759 blocks Chk1, impairing DNA damage checkpoints.

VEGFR2 Signaling Pathway in Angiogenesis



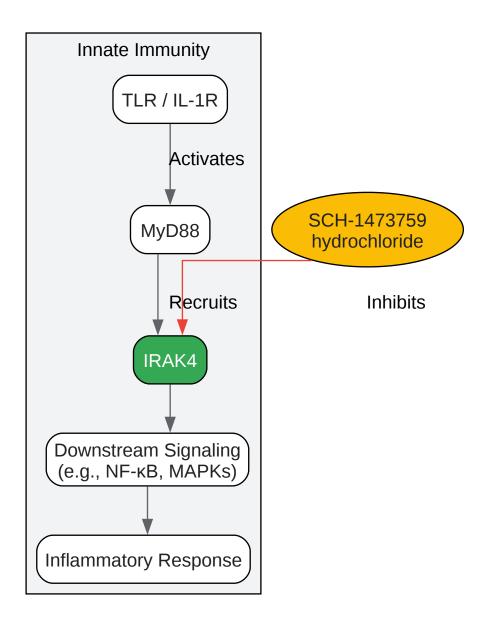


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Caption: Inhibition of VEGFR2 by SCH-1473759 can suppress angiogenesis.

IRAK4 Signaling in Innate Immunity





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Caption: SCH-1473759 may modulate inflammatory responses via IRAK4.

Conclusion

SCH-1473759 hydrochloride is a multi-targeted kinase inhibitor with potent activity against Aurora kinases and other key regulators of cancer cell proliferation, survival, and angiogenesis. Its ability to engage multiple oncogenic pathways simultaneously presents a compelling rationale for its continued investigation as a potential anti-cancer therapeutic. This technical guide provides a foundational understanding of its target profile, offering valuable data and methodologies to guide future research and development efforts. Further studies are warranted



to fully elucidate the therapeutic potential and mechanisms of action of this promising compound.

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References

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